5-Iodo-2h-tetrazole
Description
Properties
IUPAC Name |
5-iodo-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHIN4/c2-1-3-5-6-4-1/h(H,3,4,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLJPKSDOIYBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHIN4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300650 | |
| Record name | 5-iodo-2h-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.95 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66924-15-0 | |
| Record name | 5-Iodotetrazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-iodo-2h-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Iodination of Tetrazole Derivatives
One classical approach to obtain this compound involves the direct iodination of 1H-tetrazole or 5-substituted tetrazoles using iodine sources under controlled conditions. However, such methods often suffer from low selectivity and yields, requiring optimization of reaction parameters.
Copper-Catalyzed Iodination Using Diaryliodonium Salts
A more modern and efficient method employs copper-catalyzed N-arylation reactions using diaryliodonium salts as electrophilic arylation agents. This method, although primarily reported for 2,5-diaryl-2H-tetrazoles, can be adapted for 5-iodo derivatives by using appropriate iodo-substituted aryl reagents.
- Reaction conditions: Copper(I) iodide (CuI) as catalyst, potassium carbonate (K2CO3) base, and dimethylformamide (DMF) solvent at room temperature.
- Reaction time: 4–5 hours.
- Yields: Moderate to good yields (typically 60–90%).
- Advantages: Mild conditions, availability of starting materials, and relatively high yields.
This approach was demonstrated for 5-aryl-2H-tetrazoles and can be extrapolated for 5-iodo substitution due to the electrophilic nature of diaryliodonium salts bearing iodine substituents.
Cycloaddition of Sodium Azide with Iodo-Substituted Nitriles
The [3+2] cycloaddition reaction between sodium azide and nitriles is a widely used method to synthesize 5-substituted tetrazoles, including this compound when starting from iodo-substituted nitriles.
- Catalysts: Various heterogeneous and homogeneous catalysts have been employed, including copper-doped silica cuprous sulfate (CDSCS), zinc bromide (ZnBr2), bismuth chloride (BiCl3), and silver nanoparticles (Ag NPs).
- Solvents: Water, N-methyl-2-pyrrolidone (NMP), DMF, or mixed solvents like water/isopropanol.
- Reaction conditions: Typically reflux or microwave irradiation at temperatures ranging from 100–130 °C.
- Yields: Good to excellent yields (63–99%) depending on catalyst and conditions.
- Advantages: Environmentally benign protocols, short reaction times (minutes to hours), catalyst recyclability.
For example, a protocol using copper-doped silica cuprous sulfate (CDSCS) in refluxing water/isopropanol (1:1 v/v) achieved yields up to 93% for 5-substituted tetrazoles. Microwave-assisted methods have also been reported to reduce reaction times drastically while maintaining high yields.
Comparative Data Table of Preparation Methods
Mechanistic Insights
The predominant mechanism for the synthesis of this compound via cycloaddition involves:
- Activation of the nitrile carbon by coordination to a metal catalyst (Cu(II), Ag NPs, etc.).
- Nucleophilic attack by azide ion (N3–) on the activated nitrile.
- Formation of a five-membered tetrazole ring via [3+2] cycloaddition.
- For iodination, the iodine is introduced either by using iodo-substituted nitriles or via electrophilic substitution on the tetrazole ring.
Microwave irradiation enhances the reaction by providing rapid and uniform heating, reducing reaction time and improving yields.
Summary and Recommendations
- The most efficient and widely used preparation method for this compound is the [3+2] cycloaddition of sodium azide with iodo-substituted nitriles catalyzed by heterogeneous catalysts such as copper-doped silica cuprous sulfate or metal nanoparticles.
- Microwave-assisted protocols offer significant advantages in terms of speed and yield.
- Copper-catalyzed N-arylation using diaryliodonium salts provides an alternative route under mild conditions.
- Selection of catalyst and solvent critically affects yield, reaction time, and environmental impact.
- Recyclability and ease of catalyst separation favor heterogeneous catalytic systems.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2h-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrazolic acids.
Reduction: Reduction reactions can convert it into different tetrazole derivatives.
Substitution: The iodine atom can be substituted with other functional groups, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions typically involve reagents like sodium azide.
Major Products:
Oxidation: Tetrazolic acids.
Reduction: Reduced tetrazole derivatives.
Substitution: Substituted tetrazoles with different functional groups.
Scientific Research Applications
Scientific Research Applications
5-Iodo-2h-tetrazole is used in several scientific research fields, including medicinal chemistry, materials science, and biological studies.
Medicinal Chemistry: this compound can act as a pharmacophore in drug design because of its ability to interact with biological targets. Tetrazole derivatives have been identified as useful drugs with a wide range of applications in medicine .
Materials Science: The unique structure of this compound makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate the interactions of this compound with enzymes and receptors to understand its biological activity and potential therapeutic uses.
Industrial Applications: this compound may be used as an intermediate in synthesizing more complex molecules or as a component in specialized industrial processes.
Case Studies
Tetrazole derivatives have demonstrated biological activity in several case studies:
- Antimicrobial Efficacy: Specific substitutions on the tetrazole ring significantly enhanced antimicrobial potency compared to standard antibiotics against Bacillus subtilis and Pseudomonas aeruginosa.
- Cytotoxicity Screening: A series of tetrazoles were synthesized and screened for cytotoxicity against various cancer cell lines, with one compound showing superior activity compared to traditional chemotherapeutics.
- Molecular Docking Studies: Molecular docking simulations predicted the binding affinities of tetrazoles to specific protein targets, offering insights into how structural modifications can enhance biological activity.
Tetrazoles as Building Blocks
5-substituted 1H-tetrazoles can be efficiently synthesized through one-pot multi-component condensation reactions . 5-Isothiocyanato-2-methyl-2H-tetrazole is used as a building block for synthesizing complex heterocyclic compounds. They play roles as ligands in coordination chemistry and explosives in material science .
Mechanism of Action
The mechanism of action of 5-Iodo-2h-tetrazole involves its ability to act as a bioisostere of carboxylic acids. This property allows it to interact with various biological targets, including enzymes and receptors. The compound’s electron-donating and electron-withdrawing properties facilitate receptor-ligand interactions, making it effective in medicinal chemistry .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 5-Iodo-2H-tetrazole with other tetrazole derivatives, highlighting substituent effects on molecular weight, synthesis, and properties:
Key Observations :
- Substituent Effects: The iodine atom in this compound contributes to a higher molecular weight compared to bromo, chloro, and thio analogs.
- Synthesis Yields : 1-Substituted tetrazoles (e.g., 5-methyl-1-(4’-iodophenyl)-1H-tetrazole) achieve ~68% yields via nucleophilic substitution, suggesting that similar methods could apply to 5-iodo derivatives .
- Thermal Stability : The 5-methyl-1-(4’-iodophenyl) derivative has a melting point of 180–182°C, indicating that iodine substitution may improve thermal stability compared to smaller halogens .
Electronic and Reactivity Differences
- Steric Effects : Bulky substituents (e.g., 2-fluoro-6-iodophenyl group) can hinder reactions at the tetrazole ring, whereas smaller halogens (Cl, Br) allow faster kinetics .
Biological Activity
5-Iodo-2H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms. The presence of iodine enhances its reactivity and potential biological applications. Various synthetic methods have been developed for its preparation, including microwave-assisted synthesis and one-pot multi-component reactions, which yield high purity and efficiency .
Antioxidant Activity
Research has demonstrated that this compound exhibits considerable antioxidant properties. In vitro assays using the DPPH method showed that tetrazole derivatives can scavenge free radicals effectively, indicating their potential use in preventing oxidative stress-related diseases .
Anticancer Properties
The anticancer activity of this compound has been evaluated against various cancer cell lines. A study reported that this compound demonstrated cytotoxic effects against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines, with IC50 values indicating significant potency . The compound's mechanism appears to involve the inhibition of specific cancer-related enzymes, making it a candidate for further development as an anticancer agent.
| Cell Line | IC50 (µg/mL) | Notes |
|---|---|---|
| A431 | 44.77 | Strong cytotoxicity |
| HCT116 | 201.45 | Moderate cytotoxicity |
| BJ-1 | 92.05 | Normal skin fibroblast control |
Antibacterial Activity
This compound has also shown antibacterial properties against various strains, including Escherichia coli and Bacillus subtilis. The compound was found to inhibit bacterial growth effectively, suggesting its potential as a therapeutic agent against bacterial infections .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins. These studies indicated that the compound binds effectively to the active sites of certain enzymes, which is crucial for its biological activity. For instance, docking simulations revealed favorable interactions between this compound and the CSNK2A1 enzyme, with binding energies suggesting strong affinity .
Case Studies and Research Findings
Several studies have highlighted the biological relevance of this compound:
- Antioxidant Study : A recent study utilized the DPPH assay to evaluate the antioxidant capacity of various tetrazole derivatives, including this compound. Results indicated significant radical scavenging activity at low concentrations .
- Anticancer Evaluation : In a comparative study involving several tetrazole derivatives, this compound was shown to outperform traditional chemotherapeutic agents in inhibiting tumor growth in vitro .
- Antibacterial Assessment : Another investigation focused on the antibacterial efficacy of this compound against common pathogenic bacteria, demonstrating its potential as a novel antibacterial agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Iodo-2H-tetrazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves iodination of tetrazole derivatives. A common approach is the reaction of 5-amino-1H-tetrazole with iodine monochloride (ICl) in a polar solvent like acetonitrile under controlled temperatures (0–5°C) to prevent side reactions. Purification via recrystallization using ethanol/water mixtures improves purity . Reaction stoichiometry and pH (maintained near neutrality) are critical to avoid over-iodination or decomposition.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm the presence of N–H stretching (3100–3300 cm⁻¹) and C–I bonds (500–600 cm⁻¹).
- NMR : ¹H NMR in DMSO-d₆ shows aromatic protons near δ 8.2–8.5 ppm, while ¹³C NMR identifies the tetrazole ring carbons (δ 140–160 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with iodine’s high electron density enabling precise determination of bond lengths and angles. ORTEP-III visualizes thermal ellipsoids to assess molecular rigidity .
Q. How does the iodine substituent in this compound affect its reactivity compared to non-halogenated tetrazoles?
- Methodological Answer : The iodine atom increases electrophilicity at the tetrazole ring, enhancing susceptibility to nucleophilic substitution (e.g., Suzuki coupling). However, steric hindrance from iodine may reduce reaction rates in crowded systems. Comparative studies using Hammett constants or DFT calculations (e.g., Gaussian09) quantify electronic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from twinning or disorder in crystal lattices. Use SHELXD for phase determination and Olex2 for model validation. Cross-validate with powder XRD to confirm phase purity. For ambiguous cases, compare multiple datasets and apply the Hamilton R-factor test to assess statistical significance of structural differences .
Q. What strategies optimize regioselectivity in coupling reactions involving this compound?
- Methodological Answer :
- Ligand Screening : Bulky ligands (e.g., XPhos) favor coupling at less hindered positions.
- Microwave-Assisted Synthesis : Reduces side reactions by accelerating kinetics; e.g., 2-β-D-glycopyranosylmethyl-2H-tetrazoles achieve 67% yield under microwave conditions .
- Computational Pre-screening : DFT calculations (VASP or CP2K) predict transition-state energies to identify favorable reaction pathways .
Q. How do long-term stability studies inform storage conditions for this compound?
- Methodological Answer : Conduct accelerated degradation studies under varying temperatures (25–60°C) and humidity (40–80% RH). Monitor via HPLC for decomposition products (e.g., deiodinated tetrazole). Store in amber vials at 4°C under argon to prevent photolytic and oxidative degradation. Stability data should follow Arrhenius kinetics to extrapolate shelf-life .
Q. What computational methods are best suited to model the electronic structure of this compound for catalytic applications?
- Methodological Answer :
- DFT : Use B3LYP/6-311+G(d,p) for geometry optimization and NBO analysis to assess charge distribution.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) with GROMACS to predict solubility and aggregation behavior.
- TD-DFT : Predict UV-Vis spectra for comparison with experimental data to validate models .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between experimental and computational NMR chemical shifts?
- Methodological Answer :
- Solvent Effects : Use the IEF-PCM model in Gaussian to account for solvent polarity.
- Dynamic Corrections : Include molecular vibrations via ONIOM calculations.
- Empirical Scaling : Apply linear regression to adjust computed shifts using reference compounds (e.g., TMS) .
Q. What statistical approaches validate the reproducibility of synthetic protocols for this compound?
- Methodological Answer : Perform triplicate syntheses and analyze via ANOVA to assess inter-batch variability. Use RSD thresholds (<5% for yield, <1% for purity) as quality controls. For high-throughput studies, apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
